molecular formula C13H12O3S B13077138 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde

5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B13077138
M. Wt: 248.30 g/mol
InChI Key: HZVZHFJRLGQSDZ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H12O3S. It consists of a thiophene ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and Suzuki-Miyaura coupling to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Br2, HNO3, in solvents like acetic acid or sulfuric acid.

Major Products

    Oxidation: 5-(2,4-Dimethoxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2,4-Dimethoxyphenyl)thiophene-2-methanol.

    Substitution: 5-(2,4-Dimethoxyphenyl)-3-bromothiophene-2-carbaldehyde.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the development of organic electronic materials and pharmaceuticals .

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12O3S/c1-15-9-3-5-11(12(7-9)16-2)13-6-4-10(8-14)17-13/h3-8H,1-2H3

InChI Key

HZVZHFJRLGQSDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(S2)C=O)OC

Origin of Product

United States

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